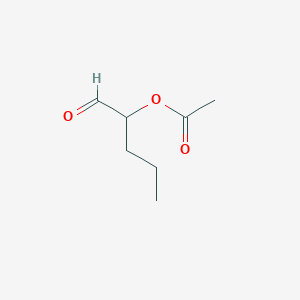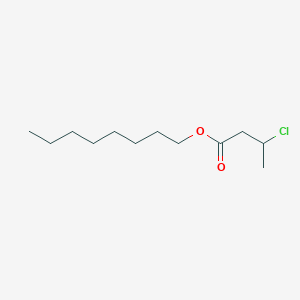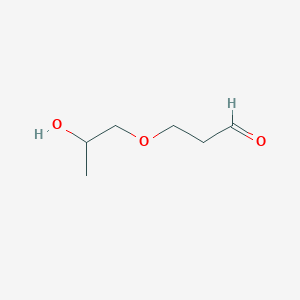
3-(2-Hydroxypropoxy)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropoxy)propanal can be achieved through several methods. One common approach involves the reaction of propanal with propylene oxide in the presence of a base catalyst. The reaction proceeds via the nucleophilic addition of the aldehyde group to the epoxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
3-(2-Hydroxypropoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-(2-Hydroxypropoxy)propanoic acid.
Reduction: The major product is 3-(2-Hydroxypropoxy)propanol.
Substitution: The products depend on the specific reagents used, but may include halogenated derivatives.
科学研究应用
3-(2-Hydroxypropoxy)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Hydroxypropoxy)propanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
Similar Compounds
Dipropylene glycol: Similar in structure but lacks the aldehyde group.
2-(2-Hydroxypropoxy)propan-1-ol: Similar structure but with a different functional group arrangement.
Uniqueness
3-(2-Hydroxypropoxy)propanal is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
89769-38-0 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
3-(2-hydroxypropoxy)propanal |
InChI |
InChI=1S/C6H12O3/c1-6(8)5-9-4-2-3-7/h3,6,8H,2,4-5H2,1H3 |
InChI 键 |
KKQCUYRDEALVFA-UHFFFAOYSA-N |
规范 SMILES |
CC(COCCC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
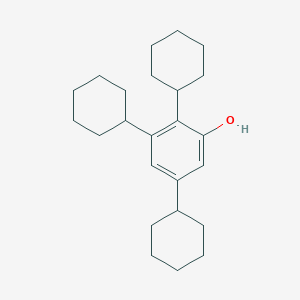
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
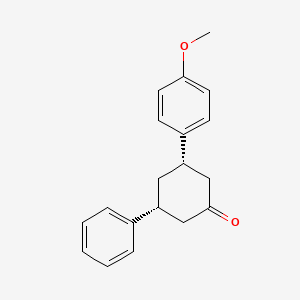
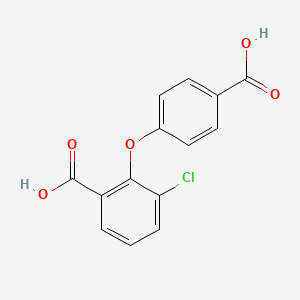
stannane](/img/structure/B14377397.png)
![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
